Dihydroartémisinine

Vue d'ensemble

Description

It is widely recognized for its potent antimalarial properties and is the active metabolite of all artemisinin compounds, including artemisinin, artesunate, and artemether . Dihydroartemisinin is used in combination therapies to treat malaria, particularly in regions with drug-resistant strains of Plasmodium falciparum .

Applications De Recherche Scientifique

Antimalarial Therapy

Dihydroartemisinin-Piperaquine Combination

Dihydroartemisinin is primarily used in combination therapies for malaria, particularly with piperaquine. This combination is recognized for its efficacy against Plasmodium falciparum, the most lethal malaria parasite. Studies have shown that this combination significantly reduces the malaria burden and is effective even in cases of resistance to other antimalarials.

- Efficacy : A study indicated that dihydroartemisinin-piperaquine remains effective in treating uncomplicated Plasmodium falciparum malaria despite emerging resistance in Southeast Asia . The treatment has shown a lower failure rate compared to other combinations like artemether-lumefantrine, attributed to the longer half-life of piperaquine .

- Resistance Monitoring : Continuous monitoring of treatment efficacy is crucial, especially in regions with reported resistance mutations. For instance, high Day 3 positivity rates were noted in some studies, indicating potential resistance issues .

Bioequivalence Studies

Pilot Studies on Bioequivalence

Research has been conducted to assess the bioequivalence of generic formulations of dihydroartemisinin-piperaquine. A pilot study involving healthy subjects demonstrated that certain generic formulations did not meet bioequivalence standards compared to reference drugs .

| Study Aspect | Details |

|---|---|

| Study Design | Randomized Controlled Trial |

| Subjects | 8 healthy adults |

| Key Findings | Bio-inequivalence observed in some formulations |

Treatment Failures and Resistance

Case Studies on Treatment Failures

Several case studies have documented treatment failures associated with dihydroartemisinin-piperaquine, particularly in patients returning from endemic regions. One notable case involved an immigrant in Italy who experienced a recrudescence of malaria after initial treatment with dihydroartemisinin-piperaquine following travel to Ethiopia .

- Genotyping Analysis : Genotyping confirmed that the same strain of Plasmodium falciparum was responsible for both the initial infection and subsequent recrudescence, highlighting the need for vigilance in monitoring treatment outcomes in travelers from high-risk areas.

Potential Beyond Malaria

Anticancer Properties

Emerging research suggests that dihydroartemisinin may possess anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines and enhance the efficacy of other chemotherapeutic agents .

- Mechanism of Action : The compound appears to disrupt mitochondrial functions in cancer cells, leading to increased oxidative stress and cell death .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Leukemia | Enhanced sensitivity to chemotherapy |

Combination Therapies

Tafenoquine and Dihydroartemisinin-Piperaquine

Recent studies have explored the co-administration of tafenoquine with dihydroartemisinin-piperaquine for improved relapse-free efficacy in treating Plasmodium vivax malaria. Results indicated a significant reduction in relapse rates compared to dihydroartemisinin-piperaquine alone .

| Treatment Group | Relapse-Free Efficacy (%) |

|---|---|

| Dihydroartemisinin-Piperaquine | 11.2% |

| Tafenoquine + Dihydroartemisinin-Piperaquine | 21.0% |

Mécanisme D'action

Target of Action

Dihydroartemisinin (DHA) is primarily used to treat malaria, and it targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, which is responsible for the majority of malaria cases worldwide . DHA has also been found to target a phosphorylated form of translationally controlled tumor protein (TCTP) in cancer cells .

Mode of Action

The proposed mechanism of action of DHA involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . This results in the inhibition of nucleic acid and protein synthesis in P. falciparum .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . Furthermore, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a bioavailability of 12% and is metabolized in the liver . The terminal elimination half-life of DHA is about 4-11 hours . The clearance of DHA is slower than that of other drugs, with estimates ranging between 2-3 L/kg/hr . The steady-state volume of distribution is estimated to be between 0.39-0.87 L .

Result of Action

DHA has been shown to have significant antimalarial activity, curing slightly more patients than other antimalarial drugs and preventing further malaria infections for longer after treatment . In addition to its antimalarial effects, DHA has been found to exert anticancer effects through various molecular mechanisms, such as inhibiting proliferation, inducing apoptosis, inhibiting tumor metastasis and angiogenesis, promoting immune function, inducing autophagy and endoplasmic reticulum (ER) stress .

Action Environment

The efficacy and stability of DHA can be influenced by various environmental factors. For instance, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries . Furthermore, the transmission of malaria, which DHA is primarily used to treat, is influenced by environmental factors such as climate and altitude .

Analyse Biochimique

Biochemical Properties

Dihydroartemisinin interacts with various biomolecules within the cell. The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules, causing oxidative stress in the cells . This interaction with iron-rich heme groups is particularly relevant in the treatment of malaria, as the Plasmodium falciparum parasite resides in red blood cells and contains iron-rich heme groups .

Cellular Effects

Dihydroartemisinin has been found to have significant effects on cellular processes. It has been shown to inhibit malignant tumor growth and regulate immune system function . In parasites and tumors, DHA causes severe oxidative stress by inducing excessive reactive oxygen species production. DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of Dihydroartemisinin’s action involves the generation of free radicals through the cleavage of endoperoxide bridges by iron . These free radicals then damage biological macromolecules, causing oxidative stress in the cells of the parasite . This mechanism is thought to be the primary reason for Dihydroartemisinin’s antimalarial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroartemisinin has shown consistent efficacy over time in the treatment of multidrug-resistant falciparum malaria

Dosage Effects in Animal Models

In animal models, the effects of Dihydroartemisinin vary with different dosages. For instance, in single dose studies in CD-1 male mice, Dihydroartemisinin did not show signs of toxicity up to 1200 mg/kg

Metabolic Pathways

Dihydroartemisinin is involved in several metabolic pathways. It is metabolized in the liver and excreted mainly through bile

Transport and Distribution

Dihydroartemisinin is widely distributed in the body after administration

Subcellular Localization

One study suggests that the total concentration of Dihydroartemisinin was 2-fold higher in the brain than in plasma, indicating that it could easily penetrate the brain-blood barrier

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction process. The primary method involves the reduction of artemisinin using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in an aprotic solvent such as tetrahydrofuran (THF) or ethanol . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C .

Industrial Production Methods: Industrial production of dihydroartemisinin involves the extraction of artemisinin from the dried leaves of Artemisia annua, followed by its reduction to dihydroartemisinin. The process is optimized for large-scale production, ensuring high yield and purity. The use of green chemistry principles, such as reusable solvents and environmentally friendly reagents, is emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroartemisinin undergoes various chemical reactions, including:

Oxidation: Dihydroartemisinin can be oxidized to form artemisinin derivatives.

Reduction: The reduction of artemisinin to dihydroartemisinin is a key reaction.

Substitution: Dihydroartemisinin can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: Artemisinin derivatives.

Reduction: Dihydroartemisinin.

Substitution: Various substituted artemisinin derivatives.

Comparaison Avec Des Composés Similaires

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artesunate: A water-soluble derivative used in severe malaria cases.

Artemether: An oil-soluble derivative used in combination therapies.

Comparison:

Artemisinin: Dihydroartemisinin is more potent and has better bioavailability.

Artesunate: Dihydroartemisinin is less water-soluble but has a longer half-life.

Artemether: Dihydroartemisinin has a faster onset of action and is more effective in combination therapies.

Dihydroartemisinin stands out due to its high efficacy, rapid action, and ability to overcome drug resistance in malaria treatment. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Activité Biologique

Dihydroartemisinin (DHA) is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is primarily known for its potent antimalarial properties but has also been investigated for its anticancer effects and other biological activities. This article explores the biological activity of DHA, focusing on its mechanisms of action, efficacy in various diseases, and relevant research findings.

Antimalarial Activity

Dihydroartemisinin is widely used in combination therapies for malaria, particularly in treatments against Plasmodium falciparum. Its rapid action against the parasite is attributed to its ability to generate reactive oxygen species (ROS) upon iron-mediated activation, leading to oxidative damage to the parasite's membranes and proteins.

Efficacy in Malaria Treatment

- Combination Therapy : DHA is often combined with piperaquine (DHA-PPQ) to enhance therapeutic efficacy. A study involving 197,867 individuals reported a low incidence of sudden unexplained deaths associated with DHA-PPQ, underscoring its safety profile when used appropriately .

- Resistance Issues : Emerging resistance to DHA-PPQ has been documented, particularly in Southeast Asia. A case study highlighted treatment failure in an immigrant after traveling to Ethiopia, suggesting that monitoring for resistance is critical .

Anticancer Activity

Recent studies have indicated that dihydroartemisinin exhibits significant anticancer properties across various cancer types.

-

Apoptosis Induction : DHA has been shown to induce apoptosis in cancer cells through several pathways:

- Caspase Activation : In colorectal cancer cells (HCT116), DHA treatment increased caspase-3 and caspase-9 activities, leading to enhanced apoptosis .

- Iron Depletion : DHA causes cellular iron depletion, disrupting iron homeostasis and contributing to cancer cell death independent of oxidative stress .

- Cell Viability Reduction : Studies have demonstrated that DHA reduces cell viability in various cancer cell lines, including osteosarcoma and colon cancer cells. For instance, a significant decrease in cell viability was observed at concentrations as low as 10 µM .

Case Studies and Clinical Trials

- Osteosarcoma Cells : In vitro studies revealed that dihydroartemisinin induced apoptosis in canine osteosarcoma cell lines through caspase activation and DNA fragmentation .

- Colorectal Cancer : A study showed that DHA treatment led to increased BAX expression (pro-apoptotic) and decreased PARP levels (indicative of apoptosis), confirming its potential as an anticancer agent .

Summary of Key Findings

Propriétés

Key on ui mechanism of action |

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. |

|---|---|

Numéro CAS |

71939-50-9 |

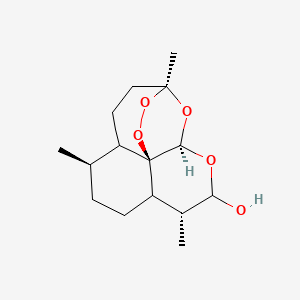

Formule moléculaire |

C15H24O5 |

Poids moléculaire |

284.35 g/mol |

Nom IUPAC |

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1 |

Clé InChI |

BJDCWCLMFKKGEE-NAESGFLJSA-N |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

SMILES isomérique |

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C |

SMILES canonique |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Apparence |

Solid powder |

melting_point |

164-165 |

Key on ui other cas no. |

71939-50-9 81496-81-3 |

Pictogrammes |

Flammable; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that dihydroartemisinin's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that dihydroartemisinin may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does dihydroartemisinin affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that dihydroartemisinin does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does dihydroartemisinin influence?

A3: Dihydroartemisinin has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, dihydroartemisinin can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of dihydroartemisinin?

A4: The molecular formula of dihydroartemisinin is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for dihydroartemisinin?

A5: While specific spectroscopic data are not provided in the abstracts provided, dihydroartemisinin can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance dihydroartemisinin's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of dihydroartemisinin is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating dihydroartemisinin into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is dihydroartemisinin absorbed, distributed, metabolized, and excreted (ADME)?

A8: Dihydroartemisinin is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, dihydroartemisinin is primarily metabolized in the liver. []

Q8: Are there differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of dihydroartemisinin?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate dihydroartemisinin's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study dihydroartemisinin's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of dihydroartemisinin. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of dihydroartemisinin. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has dihydroartemisinin been evaluated in clinical trials? What are the key findings?

A13: Yes, dihydroartemisinin, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with dihydroartemisinin-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that dihydroartemisinin-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to dihydroartemisinin been identified?

A14: While dihydroartemisinin resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created dihydroartemisinin-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between dihydroartemisinin resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between dihydroartemisinin and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between dihydroartemisinin and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of dihydroartemisinin-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to dihydroartemisinin, highlighting the possibility of cross-resistance between these drugs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.